3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid
Description
3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid is a halogenated phenylpyruvic acid derivative with the molecular formula C₉H₆BrClO₃. It features a phenyl ring substituted with bromine at position 5 and chlorine at position 2, linked to a 2-oxopropanoic acid moiety. The electron-withdrawing nature of the halogens enhances the acidity of the α-keto carboxylic acid group, influencing its reactivity in coupling reactions .
Properties
Molecular Formula |
C9H6BrClO3 |
|---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
3-(5-bromo-2-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
FTHIXLLLFUENAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid typically involves the bromination and chlorination of a phenyl ring followed by the introduction of the 2-oxopropanoic acid group. One common method starts with 2-chlorobenzoic acid, which undergoes bromination to introduce the bromine atom at the 5-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound involves scalable and cost-effective methods. The process typically includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The bromination and chlorination steps are carefully controlled to minimize by-products and ensure the desired substitution pattern on the phenyl ring .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can yield carboxylic acids and alcohols, respectively .
Scientific Research Applications
3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural analogs and their substituent effects:
Key Observations :
- Substituent Effects :
- The target compound’s 5-Br and 2-Cl substituents create a highly electron-deficient aromatic ring, enhancing the electrophilicity of the α-keto group compared to methyl (electron-donating) or hydroxyl/methoxy (electron-donating/resonance) analogs .
- The 3-hydroxy analog exhibits higher polarity due to the -OH group, improving aqueous solubility but reducing membrane permeability relative to halogenated derivatives.
Physicochemical Properties
- Molecular Weight and Lipophilicity: Halogenation increases molecular weight and lipophilicity (ClogP ~2.5 estimated for the target vs. ~1.8 for the hydroxy analog), favoring hydrophobic interactions in biological systems .
Acidity :
- The α-keto carboxylic acid group (pKa ~2-3) is more acidic than standard carboxylic acids due to the electron-withdrawing keto group. Halogen substituents further lower the pKa, enhancing reactivity in nucleophilic reactions .
Biological Activity
3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a bromo and a chloro substituent on a phenyl ring, contributing to its reactivity and biological properties. The presence of the 2-oxopropanoic acid moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro assays have shown that these compounds can reduce the viability of cancer cell lines, such as A549 (human lung adenocarcinoma) cells. For instance, a related compound demonstrated a reduction in cell viability by 66% at a concentration of 100 µM, suggesting a dose-dependent effect on cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|---|
| Compound A | A549 | 100 | 66 |
| Compound B | HCT116 | 100 | 70 |
| Compound C | MCF7 | 50 | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been investigated. In vitro studies using RAW 264.7 macrophages showed that certain derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-1β. For example, one study reported that a derivative reduced TNF-α production by approximately 40% at concentrations around 200 µg/mL .
Table 2: Anti-inflammatory Activity of Derivatives
| Compound | Cytokine Targeted | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Compound D | TNF-α | 200 | 40 |
| Compound E | IL-1β | 100 | 35 |
| Compound F | COX-2 | 400 | 45 |
The mechanism by which these compounds exert their biological effects may involve the modulation of key signaling pathways. For example, compounds have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes, which can counteract oxidative stress associated with cancer and inflammation .
Case Studies
- Case Study on Anticancer Effects : A study examined the effects of a bromo-chloro substituted phenyl compound in a murine model of lung cancer. The results indicated significant tumor reduction compared to controls, supporting the in vitro findings.
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties in an LPS-induced model of inflammation. The compound significantly reduced edema and inflammatory markers, highlighting its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
